6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide
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Overview
Description
BMS-978299 is a small molecule drug developed by Bristol Myers Squibb. It is an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in the immune system. The compound is currently in Phase 1 of clinical trials and is being investigated for its potential to treat immune system diseases .
Chemical Reactions Analysis
BMS-978299, like many small molecule drugs, can undergo various chemical reactions. These include:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BMS-978299 is primarily being researched for its potential applications in treating immune system diseases. Its role as an IRAK4 inhibitor makes it a promising candidate for modulating immune responses. This compound could be used in various fields, including:
Chemistry: As a tool for studying IRAK4-related pathways.
Biology: For investigating the role of IRAK4 in immune system regulation.
Medicine: As a potential therapeutic agent for immune-related diseases.
Industry: In the development of new drugs targeting immune system pathways
Mechanism of Action
BMS-978299 exerts its effects by inhibiting IRAK4, a kinase involved in the signaling pathways of the immune system. By blocking IRAK4, BMS-978299 can modulate the immune response, potentially reducing inflammation and other immune-related symptoms. The molecular targets and pathways involved include the interleukin-1 receptor and associated downstream signaling molecules .
Comparison with Similar Compounds
BMS-978299 can be compared with other IRAK4 inhibitors and similar compounds, such as:
BMS-986012: Another compound developed by Bristol Myers Squibb, which is an anti-Fuc-GM1 monoclonal antibody.
BMS-986122: A selective positive allosteric modulator of the μ-opioid receptor.
BMS-986229: A compound used in radiation dosimetry studies. The uniqueness of BMS-978299 lies in its specific inhibition of IRAK4, making it a valuable tool for studying and potentially treating immune system diseases.
Properties
Molecular Formula |
C21H24FN5O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-6-ylamino)-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H24FN5O2S/c1-21(2,29)18(22)10-24-20(28)14-9-23-19(8-16(14)26-12-3-4-12)27-13-5-6-15-17(7-13)30-11-25-15/h5-9,11-12,18,29H,3-4,10H2,1-2H3,(H,24,28)(H2,23,26,27)/t18-/m1/s1 |
InChI Key |
SHENXRCDBJGWNU-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)([C@@H](CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=CC4=C(C=C3)N=CS4)F)O |
Canonical SMILES |
CC(C)(C(CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=CC4=C(C=C3)N=CS4)F)O |
Origin of Product |
United States |
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